molecular formula C13H14O4 B8490891 Methyl tetralone-6-oxyacetate

Methyl tetralone-6-oxyacetate

Cat. No.: B8490891
M. Wt: 234.25 g/mol
InChI Key: UDRVBDXRVOWAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl tetralone-6-oxyacetate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxy]acetate

InChI

InChI=1S/C13H14O4/c1-16-13(15)8-17-10-5-6-11-9(7-10)3-2-4-12(11)14/h5-7H,2-4,8H2,1H3

InChI Key

UDRVBDXRVOWAKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 mol of 6-hydroxy-1-tetralone, 1.2 mols of methyl chloroacetate, 2 mols of potassium carbonate and 0.1 mol of potassium iodide are boiled under reflux in 2 l of butanone for 6 hours. The mixture is filtered, the residue is rinsed with acetone and the filtrate is evaporated. The residue is taken up in methylene chloride, and the mixture is washed 3 times with 0.5N NaOH solution, dried over sodium sulphate and evaporated.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 6-hydroxy-1-tetralone (2.62 g) in acetone (50 ml) was added anhydrous potassium carbonate (2.23 g) followed by methyl bromoacetate (1.52 ml) and the resulting mixture was stirred for 18 hours. The mixture was filtered and the solvent was evaporated to give a yellow solid. Recrystallisation from ethyl acetate gave methyl tetralone-6-oxyacetate (2.28 g): NMR (d6DMSO) δ1.95-2.05(m,2H), 2.45-2.55(m,2H), 2.9(t,2H), 3.7(s,3H), 4.9(s,2H), 6.85-6.9(m,2H), 7.8(d, 1H); m/e 235(M+H)+.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.